(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid
Übersicht
Beschreibung
“(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid” is a compound with two chiral centers, indicating that it has multiple stereoisomers. The presence of both hydroxyl and carboxyl groups suggests that it may exhibit acidic properties. The phenylamino group could potentially participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of functional groups, followed by selective reactions to install the hydroxyl and carboxyl groups. The phenylamino group could potentially be introduced through a reaction with an aniline derivative .Molecular Structure Analysis
The compound contains a four-carbon backbone with hydroxyl groups on the second and third carbons, a carboxyl group on the fourth carbon, and a phenylamino group also on the fourth carbon .Chemical Reactions Analysis
The compound’s reactivity would likely be dominated by the functional groups present. The hydroxyl groups could potentially be involved in reactions such as esterification or ether formation. The carboxyl group could participate in reactions such as amide formation or decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar hydroxyl and carboxyl groups would likely make it soluble in polar solvents. The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Environmental Science and Soil Chemistry
The research by Werner et al. (2012) on the sorption of phenoxy herbicides to soil and organic matter indicates the importance of understanding how similar compounds interact with environmental components. Their findings suggest that soil organic matter and iron oxides are crucial sorbents for phenoxy herbicides, highlighting the relevance of such research in environmental contamination and remediation efforts (Werner, Garratt, & Pigott, 2012).
Pharmacology and Drug Synthesis
Zhang et al. (2021) discuss levulinic acid (LEV) as a biomass-derived key building block for drug synthesis, underscoring the potential of using such compounds in the pharmaceutical industry. Their review emphasizes the versatility and economic benefits of LEV in synthesizing various drugs and medical materials, suggesting a potential framework for exploring the pharmaceutical applications of similar compounds (Zhang et al., 2021).
Advanced Oxidation Processes
Qutob et al. (2022) provide an overview of using advanced oxidation processes (AOPs) for degrading acetaminophen, a common pharmaceutical compound. This research is pertinent for understanding the degradation pathways and environmental impacts of similar organic compounds, including potential by-products and their biotoxicity (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Biochemistry and Cellular Metabolism
Artiukhov et al. (2016) explore the regulation of 2-oxo acid dehydrogenase complexes, which are crucial for amino acid degradation and metabolic pathways. Their review highlights the use of synthetic analogs to inhibit these complexes selectively, offering insights into metabolic regulation and potential therapeutic applications (Artiukhov, Graf, & Bunik, 2016).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a ligand in metal-catalyzed reactions. Further study would be needed to fully explore its potential .
Eigenschaften
IUPAC Name |
(2R,3R)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXNRJCDXZFNLJ-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@@H]([C@H](C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464949 | |
Record name | (2R,3R)-Tartranilic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3019-58-7 | |
Record name | (2R,3R)-Tartranilic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-Tartranilic Acid [for optical resolution] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid (also known as 2R,3R tartranilic acid) in relation to Francisella tularensis?
A1: (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid has been identified as an inhibitor of histidine acid phosphatase (HAP) from the bacterium Francisella tularensis. [] F. tularensis is a highly infectious bacterium and the causative agent of tularemia. Understanding how inhibitors like (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid interact with essential enzymes like HAP could be crucial for developing new therapeutic strategies against this pathogen.
Q2: What insights does the research provide about the interaction between (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid and Francisella tularensis histidine acid phosphatase?
A2: The research used X-ray crystallography to determine the structure of Francisella tularensis histidine acid phosphatase (FtHAP) when bound to (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid. [] This provides valuable information about the specific interactions between the inhibitor and the enzyme's active site. This structural data can be used to design more potent and selective inhibitors of FtHAP, potentially leading to new treatments for tularemia.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.